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Compound of Interest

Compound Name: 3-(Triisopropylsilyl)propiolaldehyde

Cat. No.: B176532

Introduction

3-(Triisopropylsilyl)propiolaldehyde is a valuable bifunctional molecule in organic synthesis,
combining the reactivity of an aldehyde with the synthetic versatility of a protected terminal
alkyne. This guide provides a comprehensive overview of its spectroscopic characteristics,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. The information is intended for researchers, scientists, and professionals in drug
development and materials science to aid in the identification, characterization, and utilization
of this compound. This document presents both experimentally determined and predicted
spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-
(Triisopropylsilyl)propiolaldehyde.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aldehyde proton (-
9.19 Singlet 1H
CHO)
Isopropyl protons (-
1.12-1.06 Multiplet 21H CH(CHs)z2 and -

CH(CH3)2)

Solvent: CDCls, Instrument Frequency: 400 MHz. Data is experimental.[1]

Table 2: Predicted 3C NMR Spectroscopic Data

Predicted Chemical Shift (0) ppm

Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~104 Silyl-substituted alkyne carbon (TIPS-C=)
~93 Aldehyde-adjacent alkyne carbon (C-CHO)
~18 Isopropyl methyl carbons (-CH(CH3)z2)

~11 Isopropyl methine carbons (-CH(CHs)2)

Solvent: CDCIs. These are predicted values based on typical chemical shifts for similar

functional groups.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~2945, 2865 Strong C-H stretch (isopropyl groups)
) C-H stretch (aldehyde Fermi

~2720 Medium

resonance)
~2170 Medium C=C stretch (alkyne)

C=0 stretch (conjugated
~1670 Strong

aldehyde)
~1465, 1385 Medium C-H bend (isopropyl groups)
~675 Strong Si-C stretch

These are predicted values based on characteristic infrared absorption frequencies for the

functional groups present.

Table 4: Predicted Mass Spectrometry (Electron lonization - El) Data

| Predicted Relative Proposed Fragmentation
m/z
Intensity Fragment lon Pathway

210 Moderate [C12H220Si]*e Molecular lon (M*e)
Loss of the formyl

167 High [CoH21SIi]* radical (*CHO) and
acetylene (Cz2H2)
Loss of a propyl group

125 Moderate [CeH1sSI]+ from the [CoH21Si]*
fragment

43 High [CsH7]* Isopropyl cation

These are predicted fragmentation patterns based on common fragmentation pathways for

aldehydes and organosilicon compounds.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.

Materials:

3-(Triisopropylsilyl)propiolaldehyde

Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Instrumentation:

¢ 400 MHz NMR Spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-
(Triisopropylsilyl)propiolaldehyde in approximately 0.6 mL of CDCls in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.

e 1H NMR Acquisition:
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o Acquire the spectrum using a standard pulse sequence.
o Set the spectral width to cover a range of -1 to 10 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of 0 to 220 ppm.
o Use a sufficient number of scans for adequate signal-to-noise (typically 128-1024 scans).

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[¢]

Calibrate the *H spectrum to the residual CHCIs signal at 7.26 ppm and the 13C spectrum
to the CDCls signal at 77.16 ppm.

o

Integrate the peaks in the *H spectrum and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

o 3-(Triisopropylsilyl)propiolaldehyde

o Salt plates (KBr or NaCl)

 Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)

Instrumentation:
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e Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
e Background Spectrum: Record a background spectrum of the ambient atmosphere.
o Sample Preparation (Neat Liquid Film):
o Ensure the salt plates are clean and dry.
o Place one drop of 3-(Triisopropylsilyl)propiolaldehyde onto one salt plate.

o Carefully place the second salt plate on top and gently rotate to form a thin, uniform liquid
film.

o Data Acquisition:

o Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

o Acquire the IR spectrum over a range of 4000 to 400 cm~1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

e Cleaning: Thoroughly clean the salt plates with a suitable solvent and store them in a
desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:
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o 3-(Triisopropylsilyl)propiolaldehyde
» High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)
Instrumentation:

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 3-(Triisopropylsilyl)propiolaldehyde (approximately 100
pg/mL) in the chosen volatile solvent.

¢ GC-MS Setup:

[¢]

GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injection: Inject 1 pL of the sample solution into the GC inlet, which is heated to a
temperature that ensures rapid volatilization (e.g., 250 °C).

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure
separation of any impurities.

e MS Acquisition:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Data Acquisition: Acquire data in scan mode throughout the GC run.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b176532?utm_src=pdf-body
https://www.benchchem.com/product/b176532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Identify the peak corresponding to 3-(Triisopropylsilyl)propiolaldehyde in the total ion
chromatogram (TIC).

[e]

Extract the mass spectrum for this peak.

o

Identify the molecular ion peak and major fragment ions.

[¢]

Propose fragmentation pathways to explain the observed fragments.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
(Triisopropylsilyl)propiolaldehyde.
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General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway
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The diagram below illustrates the predicted fragmentation of 3-
(Triisopropylsilyl)propiolaldehyde under electron ionization.
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Predicted El fragmentation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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triisopropylsilyl-propiolaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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